1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O2S/c15-8-2-1-6(3-9(8)16)10-5-25-13(21-10)22-11(14(17,18)19)7(4-20-22)12(23)24/h1-5H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQOGFPNPZXVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (often referred to as compound A ) is a member of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₉Cl₂F₃N₄O₂S
- Molecular Weight : 398.22 g/mol
- CAS Number : 1170210-77-1
The compound features a thiazole ring and a pyrazole moiety, which are known for their biological relevance. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
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Antitumor Activity :
- Compound A has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the inhibition of specific kinases associated with tumor growth and survival pathways.
- Case Study : In vitro studies showed that compound A exhibited an IC₅₀ value of approximately 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent antitumor activity (source: MDPI) .
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Antimicrobial Properties :
- The compound has shown activity against several pathogenic bacteria and fungi. The thiazole and pyrazole frameworks are critical for this antimicrobial action.
- Research Findings : Studies have indicated that derivatives of thiazole exhibit broad-spectrum antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy (source: PubChem) .
-
Anti-inflammatory Effects :
- Preliminary data suggest that compound A may inhibit COX enzymes, which play a pivotal role in inflammatory processes. This could position it as a candidate for treating inflammatory diseases.
- Mechanism Insight : By blocking COX activity, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.
Structure-Activity Relationship (SAR)
The biological activity of compound A can be influenced significantly by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potential binding affinity to target proteins. |
| Dichlorophenyl Substituent | Contributes to increased potency against cancer cell lines due to electronic effects. |
| Thiazole Ring | Essential for antimicrobial and anticancer activities; modifications can lead to varied effects. |
Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of compound A:
- Cell Lines Tested :
- A-431 (epidermoid carcinoma)
- HepG2 (liver carcinoma)
- Jurkat (T-cell leukemia)
Results indicated that compound A significantly inhibited cell proliferation in all tested lines with IC₅₀ values ranging from 1.61 µg/mL to 2.45 µg/mL.
Antimicrobial Testing
In antimicrobial assays, compound A was tested against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The results demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL for bacterial strains and 15 µg/mL for fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
